molecular formula C18H28N2O2 B4507521 N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide

N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide

Cat. No.: B4507521
M. Wt: 304.4 g/mol
InChI Key: AQHFJRPDMFUEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.215078140 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation and Synthesis Applications

Chemoselective Acetylation of 2-Aminophenol : This research demonstrates the application of N-(2-Hydroxyphenyl)acetamide as an intermediate in the natural synthesis of antimalarial drugs. The study explores chemoselective monoacetylation using different acyl donors and investigates the impact of various parameters on the reaction process, suggesting its potential in pharmaceutical synthesis (Magadum & Yadav, 2018).

Microwave Assisted Synthesis of Triazole Analogues : This study compares conventional and microwave-assisted synthesis methods for creating triazole analogues, highlighting the efficiency and potential for rapid synthesis of compounds with enzyme inhibitory activities, including applications in designing drugs targeting specific enzymes (Virk et al., 2018).

Antibacterial Activity

Synthesis and Screening for Antibacterial Activity : Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown potential antibacterial properties. This suggests applications in developing new antibacterial agents with specific activity against certain bacterial strains (Iqbal et al., 2017).

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Evaluation of Novel Imines and Thiazolidinones : The study synthesizes and evaluates the antimicrobial activity of compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, suggesting applications in the development of new antimicrobial agents (Fuloria et al., 2009).

DNA and Protein Binding Studies

DNA and BSA Binding Studies of Paracetamol Derivatives : Research into paracetamol derivatives indicates their interaction with calf thymus DNA and bovine serum albumin (BSA), proposing applications in understanding drug-DNA/protein interactions, which is crucial for drug design and pharmacodynamics (Raj, 2020).

Opioid Agonist Development

Kappa-Opioid Agonists Synthesis : A study focusing on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists underscores the compound's relevance in developing new analgesic drugs with potentially fewer side effects (Barlow et al., 1991).

Properties

IUPAC Name

N-[1-(4-methylphenoxy)propan-2-yl]-2-(1-methylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-4-6-17(7-5-14)22-13-15(2)19-18(21)12-16-8-10-20(3)11-9-16/h4-7,15-16H,8-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHFJRPDMFUEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)NC(=O)CC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.